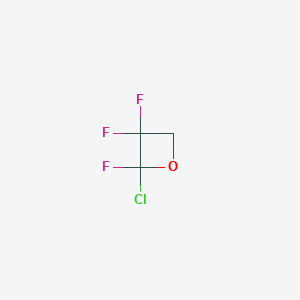![molecular formula C20H30Sn2 B14290714 Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane CAS No. 113419-94-6](/img/structure/B14290714.png)
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to methyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane typically involves the reaction of trimethyltin chloride with a suitable phenylmethyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a palladium or nickel catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Applications De Recherche Scientifique
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, especially in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can form stable complexes with organic molecules, facilitating reactions such as cross-coupling and polymerization. The tin atoms can also interact with biological molecules, potentially leading to bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylstannane: A simpler organotin compound with three methyl groups bonded to a tin atom.
Phenyltrimethylstannane: Similar to Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane but with a single phenyl group.
Uniqueness
This compound is unique due to its complex structure, which includes multiple phenyl and methyl groups bonded to tin atoms. This structure provides the compound with distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
113419-94-6 |
|---|---|
Formule moléculaire |
C20H30Sn2 |
Poids moléculaire |
507.9 g/mol |
Nom IUPAC |
trimethyl-[2-[[2-(trimethylstannylmethyl)phenyl]methyl]phenyl]stannane |
InChI |
InChI=1S/C14H12.6CH3.2Sn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;;;;;;;/h2-8,10H,1,11H2;6*1H3;; |
Clé InChI |
OBVKDLYKLGUZOL-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CC1=CC=CC=C1CC2=CC=CC=C2[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)









![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)



